molecular formula C7H7NOS B1329633 3-(2-Thienyl)acrylamide CAS No. 24654-26-0

3-(2-Thienyl)acrylamide

Cat. No. B1329633
CAS RN: 24654-26-0
M. Wt: 153.2 g/mol
InChI Key: AEKLLKXWNJVXKT-UHFFFAOYSA-N
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Description

3-(2-Thienyl)acrylamide is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is a member of the acrylamide family, which is known for its diverse range of applications in various fields, including medicine, agriculture, and industry. In

Scientific Research Applications

Synthesis and Characterization

  • Regio- and Diastereoselective Synthesis : The radical addition of 1,3-dicarbonyl compounds to acrylamide derivatives, including 2-thienyl groups, has been studied, leading to the formation of trans-3-carboxamide-dihydrofurans. This process is facilitated by manganese(III) acetate and confirmed through NMR techniques and X-ray crystallography (Yılmaz et al., 2017).

Industrial and Laboratory Applications

  • Polyacrylamide Synthesis : Acrylamide is a key precursor in the synthesis of polyacrylamide, which finds numerous applications such as soil conditioning, wastewater treatment, and as a support medium in protein electrophoresis in laboratories (Friedman, 2003).

Corrosion Inhibition

  • Use in Corrosion Inhibition : Acrylamide derivatives have been explored for their effectiveness as corrosion inhibitors on copper in acidic solutions. Methods like electrochemical impedance spectroscopy and potentiodynamic polarization were used to characterize their inhibitory actions (Abu-Rayyan et al., 2022).

Polymer Science

  • Melt Polymerization : The melt-polymerization of acrylamide initiated by nucleophiles results in polyamide 3 with a branching factor, imparting amorphous morphology and water solubility, indicating potential applications in biological and biomedical systems (Edinger et al., 2020).

Electropolymerization

  • Electropolymerization of Thiophene Derivatives : The synthesis and electropolymerization of acrylate substituted thiophene derivatives, including 3-thienyl groups, have been studied. These derivatives were polymerized to form electroactive films, indicating potential in sensor applications (Lankinen et al., 1999).

Bioengineering Applications

  • Biological Cell Detachment : Poly(N-isopropyl acrylamide), a polymer formed from acrylamide, is used in bioengineering for the nondestructive release of biological cells and proteins. Applications include the study of extracellular matrices, cell sheet engineering, and tissue transplantation (Cooperstein & Canavan, 2010).

ConclusionThe scientific research applications of 3-(2-Thienyl)acrylamide are diverse, ranging from regio

Scientific Research Applications of 3-(2-Thienyl)acrylamide

Synthesis and Structural Analysis

  • Oxidative Cyclization : 3-(2-Thienyl)acrylamide has been used in oxidative cyclization reactions with 3-oxopropanenitriles, mediated by manganese(III) acetate, to produce 4-cyano-2,3-dihydrofuran-3-carboxamides. This process highlights the versatility of 3-(2-Thienyl)acrylamide in synthesizing structurally diverse compounds (Burgaz et al., 2007).

Polymer Science and Industrial Applications

  • Polyacrylamide Synthesis : Acrylamide, including its derivatives like 3-(2-Thienyl)acrylamide, is a key precursor in polyacrylamide production. Polyacrylamide finds extensive use in soil conditioning, wastewater treatment, and as a support medium in laboratories for protein electrophoresis (Friedman, 2003).

Electropolymerization for Sensor Applications

  • Electropolymerization of Thiophene Derivatives : The electropolymerization of acrylate-substituted thiophene derivatives, including 3-(2-Thienyl)acrylamide, leads to the formation of electroactive films. These polymers are promising for applications in sensors and other electronic devices (Lankinen et al., 1999).

Medicinal Chemistry

  • Synthesis of Antibacterial Compounds : Research on the synthesis of 3-(5-nitro-2-thienyl) acrylic acid derivatives, derived from 3-(2-Thienyl)acrylic acid, has shown potential in creating new antibacterial agents. This underscores the compound's utility in developing pharmaceuticals (Kimura et al., 1962).

properties

IUPAC Name

3-thiophen-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKLLKXWNJVXKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50275882
Record name 3-(2-Thienyl)acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Thienyl)acrylamide

CAS RN

24654-26-0, 36650-39-2
Record name 3-(2-Thienyl)-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24654-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Thienyl)acrylamide
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Record name 3-(2-Thienyl)acrylamide
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Record name 3-(2-thienyl)acrylamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
EV Burgaz, M Yılmaz, AT Pekel, A Öktemer - Tetrahedron, 2007 - Elsevier
4-Cyano-2,3-dihydrofuran-3-carboxamides were obtained from the oxidative cyclization of 3-oxopropanenitriles with unsaturated amides using manganese(III) acetate. Treatment of 3-…
Number of citations: 76 www.sciencedirect.com
EV Burgaz, M Yılmaz, AT Pekel, A Oktemer - Tetrahedron, 2013 - academia.edu
The authors would like to apologise to the readers and the Editorial Board of the Tetrahedron for any inconvenience. We reinvestigated the radical cyclization of 3-oxopropanenitriles (…
Number of citations: 2 www.academia.edu
M Yilmaz, A Ustalar, B Uçan, AT Pekel - Arkivoc, 2016 - arkat-usa.org
In this study, we investigated the radical addition of 1, 3-dicarbonyl compounds to acrylamide derivatives including phenyl, 2-thienyl and 5-methyl-2-furyl groups mediated by …
Number of citations: 9 www.arkat-usa.org
K Bogdanowicz-Szwed, J Grochowski… - Monatshefte für Chemie …, 2004 - Springer
The condensation of two molecules of 2-(2-thienylcarbonyl)thioacetanilides catalyzed by piperidine yielded thiazole derivatives as confirmed by X-ray crystal structure analysis. The …
Number of citations: 5 link.springer.com
H Hosomi, Y Ito, S Ohba - Acta Crystallographica Section B …, 2000 - scripts.iucr.org
In the crystals of trans-4-methylcinnamamide, C10H11NO (I), trans-4-chlorocinnamamide, C9H8ClNO (II), trans-3-(2-thienyl)acrylamide, C7H7NOS (III), and trans-cinnamamide, …
Number of citations: 19 scripts.iucr.org
JD Hung, M Lahav, M Luwisch… - Israel journal of …, 1972 - Wiley Online Library
Irradiation (λ >300 nm) of eight two‐component solid solutions of β‐arylacrylamides, prepared by melting and crystallising equimolar quantities of the amides tr‐ArCH:CHCONE where …
Number of citations: 46 onlinelibrary.wiley.com
JA Claisse, MW Foxton, GI Gregory… - Journal of the …, 1973 - pubs.rsc.org
3-trans-Styryl-1,2,4-oxadiazoles (2) have been prepared by treating unsaturated amide oximes with trialkyl orthoformates or dimethylformamide dimethyl acetal, and from 1,2,4-oxadiazol…
Number of citations: 26 pubs.rsc.org
C Nitsche, C Steuer, CD Klein - Bioorganic & medicinal chemistry, 2011 - Elsevier
The 3-aryl-2-cyanoacrylamide scaffold was designed as core pharmacophore for inhibitors of the Dengue and West Nile virus serine proteases (NS2B-NS3). A total of 86 analogs was …
Number of citations: 115 www.sciencedirect.com
AS Radwan, MAA Khalid - Journal of Heterocyclic Chemistry, 2019 - Wiley Online Library
2‐Cyanoacetamido‐4‐methylthiazole (1) was utilized as a versatile precursor for the construction of new thiazole clubbed thiazolidine, thiophene, pyridine, or chromene scaffold. The …
Number of citations: 16 onlinelibrary.wiley.com
AN Shemon, GL Heil, AE Granovsky, MM Clark… - PLoS …, 2010 - journals.plos.org
Background Raf kinase inhibitory protein (RKIP), also known as phoshaptidylethanolamine binding protein (PEBP), has been shown to inhibit Raf and thereby negatively regulate …
Number of citations: 39 journals.plos.org

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